molecular formula C10H18O3 B8380125 1-(2-Methoxyethyl)Cyclopentane Carboxylate Methyl Ester

1-(2-Methoxyethyl)Cyclopentane Carboxylate Methyl Ester

Cat. No. B8380125
M. Wt: 186.25 g/mol
InChI Key: UCVRRYFOEYKMEN-UHFFFAOYSA-N
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Patent
US06806365B2

Procedure details

To a solution of 1-(2-methoxyethyl)cyclopentane carboxylate methyl ester (7.987 g, 42.9 mmol) in a mixture of THF (170 mL) and methanol (170 mL) was added 1 N sodium hydroxide (170 mL). The mixture was heated to 40° C. for 2 h at which point TLC (ether:hexane 1:1, iodine chamber) analysis indicated the absence of starting material and the mixture was cooled to room temperature. The solvent was removed under vacuum and the residue was diluted with water (100 mL) and was extracted with ether (2×200 mL) to remove any neutral impurities. The basic aqueous layer was acidified with 1 N hydrochloric acid and the product was extracted with ethyl acetate (2×100 mL). The combined extracts were washed with brine solution and dried over sodium sulfate. After filtration of the drying agent, the solution was concentrated under vacuum and the residue was dried under high vacuum to afford 6.183 g (82%) of a light brown oil. HR MS (C9H16O3): Obs. mass, 172.0154. Calcd. mass, 172.0126 (M+).
Quantity
7.987 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two
Name
ether hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1([CH2:10][CH2:11][O:12][CH3:13])[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4].[OH-].[Na+].CCOCC.CCCCCC.II>C1COCC1.CO>[CH3:13][O:12][CH2:11][CH2:10][C:5]1([C:3]([OH:4])=[O:2])[CH2:6][CH2:7][CH2:8][CH2:9]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
7.987 g
Type
reactant
Smiles
COC(=O)C1(CCCC1)CCOC
Name
Quantity
170 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
170 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
170 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
ether hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC.CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
the residue was diluted with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether (2×200 mL)
CUSTOM
Type
CUSTOM
Details
to remove any neutral impurities
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration of the drying agent
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
COCCC1(CCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.183 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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